4-Bromo-1-tosil-1H-imidazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

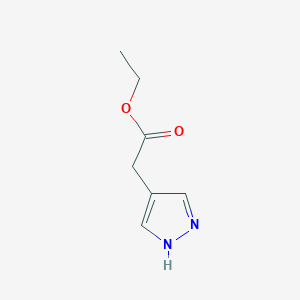

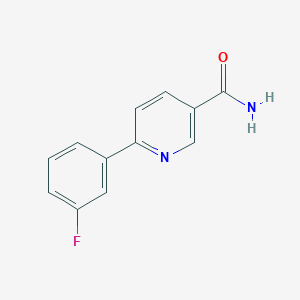

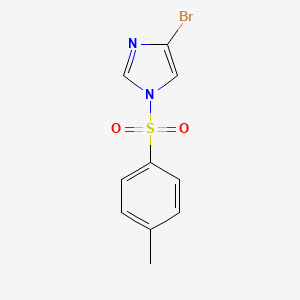

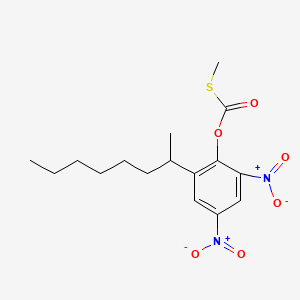

4-Bromo-1-tosyl-1H-imidazole is a chemical compound that is part of the imidazole family, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms. The presence of a bromine atom and a tosyl group (p-toluenesulfonyl) on the imidazole ring suggests that this compound could serve as an intermediate in organic synthesis, particularly in the construction of more complex molecules.

Synthesis Analysis

The synthesis of imidazole derivatives, including those similar to 4-Bromo-1-tosyl-1H-imidazole, can be achieved through various methods. One approach is a one-pot, four-component synthesis that involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to yield functionalized imidazoles . Another method involves the base-induced cycloaddition of tosylmethyl isocyanide to N-tosylaldimines, which can lead to the formation of monosubstituted imidazoles . Additionally, a catalyst-free one-pot synthesis using a neutral ionic liquid has been described for the synthesis of polysubstituted imidazoles .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite diverse, depending on the substituents attached to the imidazole ring. For instance, the crystal structure of a related compound, 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol, shows that the bromophenol ring is coplanar with the imidazo[4,5-b]pyridine moiety, and the molecules are linked via hydrogen bonds and π-π interactions in the crystal, forming a three-dimensional structure .

Chemical Reactions Analysis

Imidazole derivatives, including 4-Bromo-1-tosyl-1H-imidazole, can participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom is a good leaving group, which can be substituted in nucleophilic substitution reactions. The tosyl group can also serve as a protecting group for the nitrogen atom and can be removed under certain conditions to yield monosubstituted imidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-1-tosyl-1H-imidazole would be influenced by its functional groups. The bromine atom would contribute to the compound's density and boiling point, while the tosyl group could affect its solubility in various solvents. The synthesis of a related compound, 4-Bromo-1,2-dimethyl-1H-imidazole, highlights the importance of selecting appropriate starting materials and conditions to avoid issues such as regioisomer formation and to achieve selective debromination . The characterization of another derivative, 1-(2,6-Dimethyl-4-bromophenyl)imidazole, was performed using 1H NMR, which is a common technique for determining the structure of organic compounds .

Aplicaciones Científicas De Investigación

Síntesis de Imidazoles Sustituidos

“4-Bromo-1-tosil-1H-imidazol” juega un papel crucial en la síntesis de imidazoles sustituidos . Estos heterociclos son componentes clave de moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas . El proceso de síntesis enfatiza los enlaces construidos durante la formación del imidazol .

Desarrollo de Nuevos Métodos para la Síntesis Regiocontrolada

El desarrollo de nuevos métodos para la síntesis regiocontrolada de imidazoles sustituidos es de importancia estratégica . “this compound” se utiliza en este proceso .

Productos Farmacéuticos y Agroquímicos

Los imidazoles, incluido “this compound”, se utilizan en aplicaciones tradicionales en productos farmacéuticos y agroquímicos . Son un importante motivo estructural heterocíclico en moléculas funcionales .

Células Solares y Otras Aplicaciones Ópticas

Los imidazoles se están implementando en investigaciones emergentes sobre colorantes para células solares y otras aplicaciones ópticas . “this compound” podría utilizarse potencialmente en estas áreas .

Materiales Funcionales

Los imidazoles se utilizan en el desarrollo de materiales funcionales . “this compound” se puede utilizar en estas aplicaciones .

Catálisis

Los imidazoles se utilizan en la catálisis . “this compound” se puede utilizar en estas aplicaciones debido a su versatilidad y utilidad .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Imidazole compounds are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Imidazole compounds are known to be involved in a wide range of biochemical pathways, influencing various cellular processes .

Result of Action

Imidazole compounds are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole compounds .

Propiedades

IUPAC Name |

4-bromo-1-(4-methylphenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-6-10(11)12-7-13/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRKCNGAIKLPFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609954 |

Source

|

| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

615534-48-0 |

Source

|

| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)